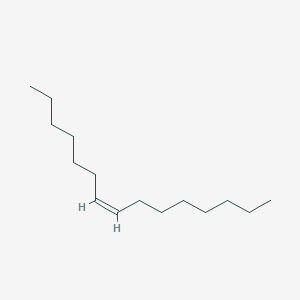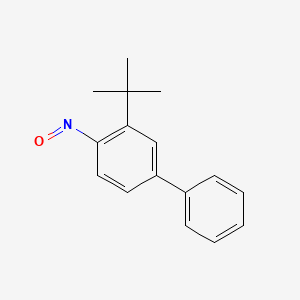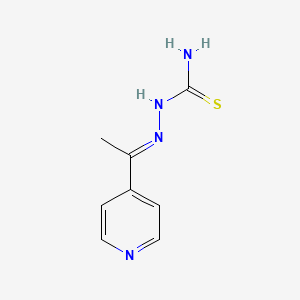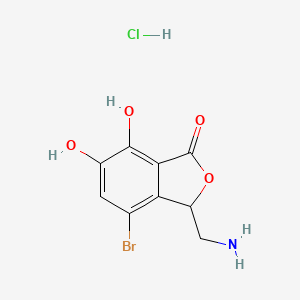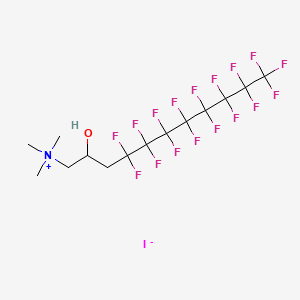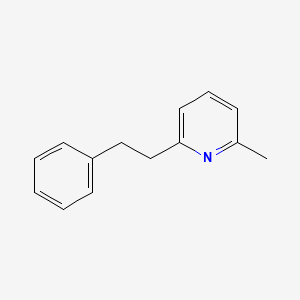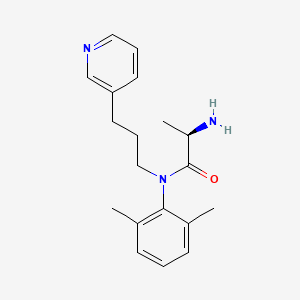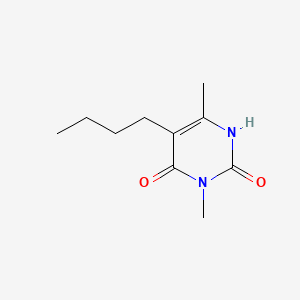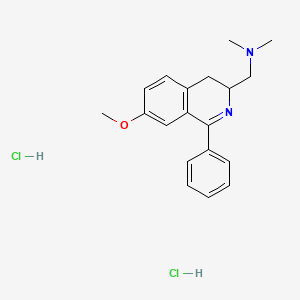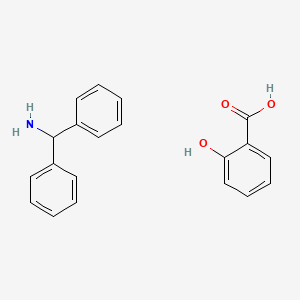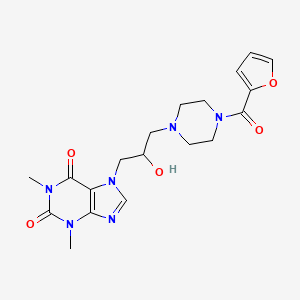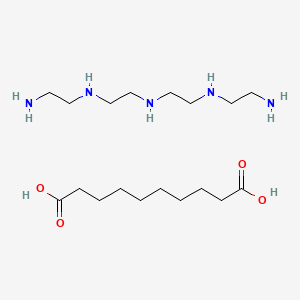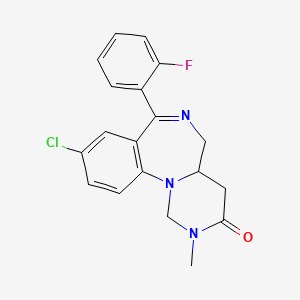![molecular formula C11H22O4 B12703165 [(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate is an organic compound characterized by its unique structure, which includes a hydroxyl group and a hydroxymethyl group attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate typically involves the esterification of [(3R)-5-hydroxy-3-(hydroxymethyl)pentanol] with pentanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active alcohol and acid components, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate can be compared with similar compounds such as:
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] acetate: This compound has an acetate group instead of a pentanoate group, leading to different reactivity and applications.
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] butanoate: The butanoate ester has a shorter carbon chain, which can affect its physical and chemical properties.
Properties
Molecular Formula |
C11H22O4 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-11(14)15-8-6-10(9-13)5-7-12/h10,12-13H,2-9H2,1H3/t10-/m1/s1 |
InChI Key |
JIPOXCIXDYWGCK-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCC(=O)OCC[C@@H](CCO)CO |
Canonical SMILES |
CCCCC(=O)OCCC(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


